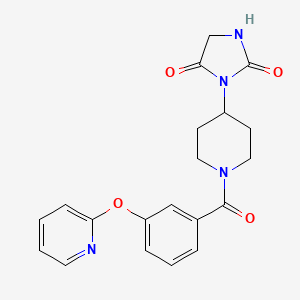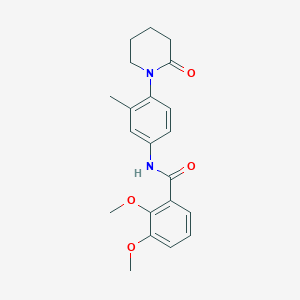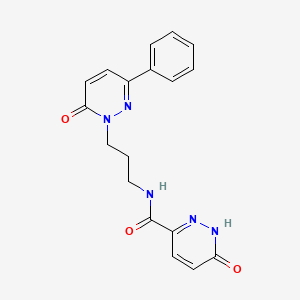
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Novel Compounds
This compound is involved in the synthesis of novel derivatives that have shown potential as c-Met kinase inhibitors, with significant antitumor activities against various cancer cell lines. For instance, derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against A549, H460, HT-29 cancer cell lines. The most promising compound demonstrated remarkable cytotoxicity, indicating the potential for cancer therapy applications (Liu et al., 2020).
Inhibitory Potential on Enzymes
Derivatives of this compound have been evaluated for their ability to inhibit cholinesterase enzymes, showing selective acetylcholinesterase (AChE) inhibition. This suggests potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. The inhibitory activity results revealed that specific pyridazine-3-carboxamide derivatives exhibited selective AChE inhibition, presenting a new avenue for therapeutic intervention in neurodegenerative diseases (Kilic et al., 2018).
Antioxidant Studies
Further research on similar compounds has demonstrated their antioxidant capabilities. Synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed that these compounds possess moderate to significant radical scavenging activity. This indicates their potential utility in designing drugs that can mitigate oxidative stress-related diseases (Ahmad et al., 2012).
Antimicrobial and Antifungal Activities
Compounds synthesized from 6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide have also been tested for their antimicrobial and antifungal properties. Research into fluoroquinolone-based 4-thiazolidinones, derived from related chemical structures, has shown promise in developing new antibacterial and antifungal agents, demonstrating the broad application of this compound in addressing various infectious diseases (Patel & Patel, 2010).
properties
IUPAC Name |
6-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16-9-7-15(20-21-16)18(26)19-11-4-12-23-17(25)10-8-14(22-23)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,19,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZPDXAJKCXDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

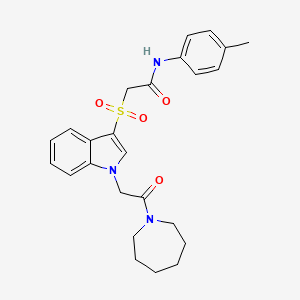
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)
![(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2873488.png)
![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)

![3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2873493.png)

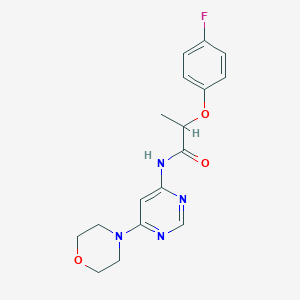
![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)
![4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2873501.png)
